molecular formula C12H20BNO2 B14150782 (5e)-6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enenitrile CAS No. 141091-31-8

(5e)-6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enenitrile

Cat. No.: B14150782
CAS No.: 141091-31-8
M. Wt: 221.11 g/mol
InChI Key: KHMNZDWKJKKHNU-VQHVLOKHSA-N
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Description

(5e)-6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enenitrile is an organic compound that contains a boronate ester group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5e)-6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enenitrile typically involves the following steps:

    Formation of the Boronate Ester: The boronate ester group can be introduced through a reaction between a suitable boronic acid or boronic ester and an alkene or alkyne precursor.

    Nitrile Group Introduction: The nitrile group can be introduced through a reaction with a suitable nitrile precursor, such as cyanogen bromide or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, leading to the formation of boronic acids or other oxidized products.

    Reduction: The nitrile group can be reduced to form primary amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation Products: Boronic acids, alcohols, or other oxidized derivatives.

    Reduction Products: Primary amines or other reduced derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.

    Catalysis: The boronate ester group can act as a catalyst in certain organic reactions.

Biology

    Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules through the boronate ester group.

Medicine

    Drug Development: The compound can be used as a precursor in the synthesis of pharmaceutical compounds.

Industry

    Materials Science: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (5e)-6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enenitrile exerts its effects depends on the specific application. In general, the boronate ester group can interact with various molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The nitrile group can also participate in interactions with molecular targets, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (5e)-6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enenitrile: Contains both a boronate ester group and a nitrile group.

    (5e)-6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-ene: Lacks the nitrile group.

    This compound: Contains a different functional group in place of the boronate ester.

Uniqueness

The presence of both a boronate ester group and a nitrile group in this compound makes it unique compared to similar compounds. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

141091-31-8

Molecular Formula

C12H20BNO2

Molecular Weight

221.11 g/mol

IUPAC Name

(E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enenitrile

InChI

InChI=1S/C12H20BNO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10-14/h7,9H,5-6,8H2,1-4H3/b9-7+

InChI Key

KHMNZDWKJKKHNU-VQHVLOKHSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CCCC#N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCCCC#N

Origin of Product

United States

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